2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide is a synthetic organic compound with a molecular formula of C18H19Cl2N3O3 and a molecular weight of 396.27. This compound is characterized by the presence of a dichloropyridinyl group, a propylformamido group, and a methoxyphenylacetamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the dichloropyridinyl intermediate. The synthetic route may include the following steps:
Formation of the dichloropyridinyl intermediate: This step involves the chlorination of pyridine to introduce chlorine atoms at the 5 and 6 positions.
N-propylformamido group introduction: The dichloropyridinyl intermediate is then reacted with propylamine and formic acid to introduce the N-propylformamido group.
Coupling with methoxyphenylacetamide: Finally, the intermediate is coupled with 2-methoxyphenylacetamide under appropriate reaction conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]-N-(2-methoxyphenyl)acetamide: This compound has a methyl group instead of a propyl group, which may affect its chemical and biological properties.
2-[1-(5,6-dichloropyridin-3-yl)-N-ethylformamido]-N-(2-methoxyphenyl)acetamide: The presence of an ethyl group instead of a propyl group can lead to differences in reactivity and biological activity.
2-[1-(5,6-dichloropyridin-3-yl)-N-isopropylformamido]-N-(2-methoxyphenyl)acetamide: The isopropyl group may confer different steric and electronic effects compared to the propyl group.
Properties
IUPAC Name |
5,6-dichloro-N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-3-8-23(18(25)12-9-13(19)17(20)21-10-12)11-16(24)22-14-6-4-5-7-15(14)26-2/h4-7,9-10H,3,8,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJOQJKMMINUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)NC1=CC=CC=C1OC)C(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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